

# Liposomal Amphotericin B vs. Fungizone®: An In Vitro Efficacy Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fungizone intravenous*

Cat. No.: *B13792117*

[Get Quote](#)

A detailed guide for researchers on the comparative in vitro antifungal activity of liposomal amphotericin B and conventional amphotericin B deoxycholate.

This guide provides a comprehensive in vitro comparison of two parenteral formulations of amphotericin B: the liposomal formulation (LAmB) and the conventional deoxycholate formulation (Fungizone®). Amphotericin B has long been a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity.<sup>[1]</sup> However, the clinical use of the conventional formulation is often limited by significant toxicities, particularly nephrotoxicity.<sup>[2][3]</sup> The development of lipid-based formulations like LAmB was aimed at mitigating these adverse effects while maintaining or enhancing antifungal efficacy.<sup>[3]</sup> This guide synthesizes in vitro data to provide an objective comparison of the antifungal performance of these two formulations.

## Mechanism of Action: A Shared Antifungal Strategy

The fundamental antifungal action for both liposomal amphotericin B and Fungizone® is identical and relies on the amphotericin B molecule.<sup>[3]</sup> This polyene macrolide exhibits a high affinity for ergosterol, the primary sterol found in the cell membranes of fungi.<sup>[3][4]</sup> The binding of amphotericin B to ergosterol leads to the formation of pores or channels in the fungal cell membrane.<sup>[3][4]</sup> This disruption of membrane integrity results in the leakage of essential intracellular components, such as potassium and other ions, ultimately leading to fungal cell death.<sup>[3][4]</sup> While the active molecule is the same, the delivery mechanism differs significantly. In Fungizone®, amphotericin B is formulated as a colloidal suspension with deoxycholate, a

bile salt, to allow for intravenous administration.[3] In contrast, LAmB encapsulates the amphotericin B molecule within a unilamellar lipid bilayer, which is designed to selectively target fungal cells, thereby reducing exposure to mammalian cells and decreasing toxicity.[3]

## Comparative In Vitro Susceptibility Data

In vitro studies consistently demonstrate that liposomal amphotericin B maintains a potent and broad spectrum of antifungal activity that is comparable to conventional amphotericin B deoxycholate against a wide range of clinically important yeasts and molds.[1][5][6] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of the two formulations against several fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[7]

### Table 1: In Vitro Activity against Candida Species

Fungal Species	Formulation	No. of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Mean MIC (µg/mL)	Reference
Candida spp. (Overall)	Liposomal Amphotericin B	604	0.25	1	0.42	[1][5][6]
Amphotericin B Deoxycholate	604	0.25	1	0.48	[1][5][6]	
Candida albicans	Liposomal Amphotericin B	Not Specified	0.31	[1][6]		
Amphotericin B Deoxycholate	Not Specified	0.39	[1][6]			
Candida glabrata	Liposomal Amphotericin B	Not Specified	0.53	[1]		
Amphotericin B Deoxycholate	Not Specified	0.60	[1]			
Candida parapsilosis	Liposomal Amphotericin B	Not Specified	0.35	[1][6]		
Amphotericin B Deoxycholate	Not Specified	0.38	[1][6]			
Candida tropicalis	Liposomal Amphotericin B	Not Specified	0.47	[1]		

in B				
Amphoteric in B Deoxychol ate	Not Specified	0.54	[1]	
Candida krusei	Liposomal Amphoteric in B	Not Specified	1.13	[1][6]
Amphoteric in B Deoxychol ate	Not Specified	1.27	[1][6]	

**Table 2: In Vitro Activity against Aspergillus Species**

Fungal Species	Formulation	No. of Isolates	Geometric Mean MIC (µg/mL)	Reference
Aspergillus spp. (Overall)	Liposomal Amphotericin B	60	2.07	[8][9]
Amphotericin B Deoxycholate	60	0.86	[8][9]	
Aspergillus fumigatus	Amphotericin B Deoxycholate	10	2	[10]
Aspergillus flavus	Amphotericin B Deoxycholate	5	2-4	[10]
Aspergillus niger	Amphotericin B Deoxycholate	5	0.5-1	[10]
Aspergillus terreus	Amphotericin B Deoxycholate	5	2-4	[10]

Note: MIC values can vary between studies and fungal isolates.

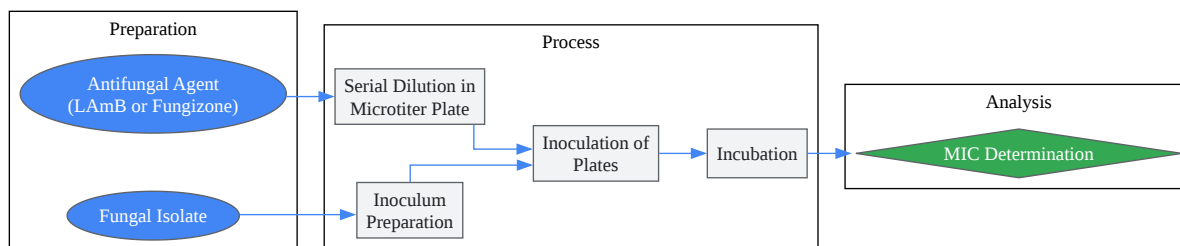
## Experimental Protocols

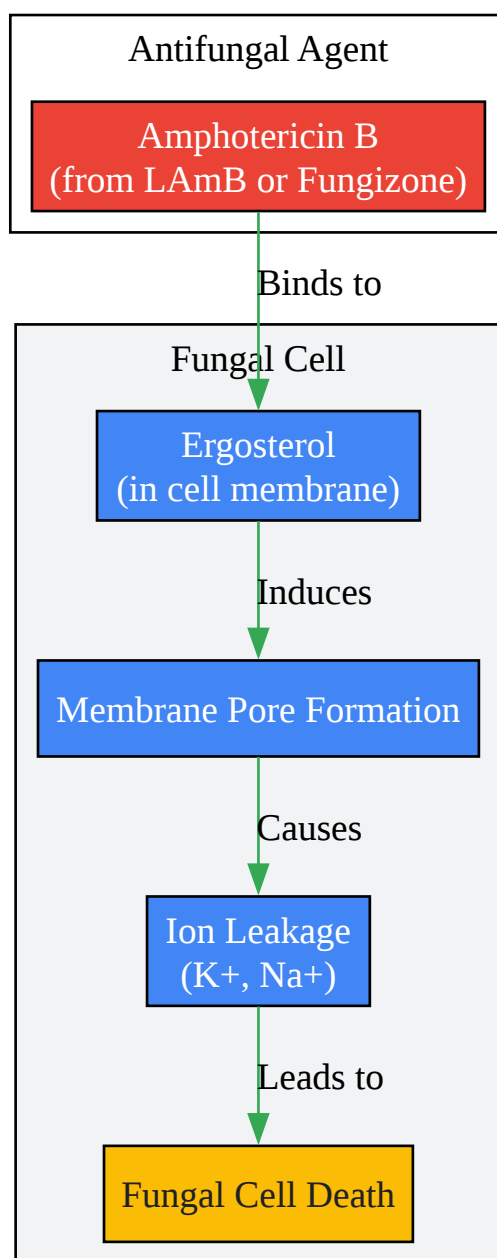
The in vitro susceptibility data presented in this guide are primarily derived from standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 broth microdilution method for yeasts and the M38-A2 method for filamentous fungi.

### Broth Microdilution Susceptibility Testing (CLSI M27-A3/M38-A2)

This method involves the following key steps:

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar media to obtain pure colonies. The colonies are then suspended in sterile saline or water, and the turbidity of the suspension is adjusted to a standardized concentration using a spectrophotometer. This standardized suspension is further diluted to achieve the final desired inoculum concentration.
- **Antifungal Agent Preparation:** Stock solutions of liposomal amphotericin B and amphotericin B deoxycholate are prepared. A series of twofold serial dilutions of each antifungal agent are made in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.
- **Inoculation:** Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.
- **Incubation:** The inoculated microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some molds).
- **Endpoint Determination:** Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This is typically assessed visually or spectrophotometrically.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amphotericin B - Wikipedia [en.wikipedia.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. [PDF] In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of in vitro activity of liposomal nystatin against Aspergillus species with those of nystatin, amphotericin B (AB) deoxycholate, AB colloidal dispersion, liposomal AB, AB lipid complex, and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections [mdpi.com]
- To cite this document: BenchChem. [Liposomal Amphotericin B vs. Fungizone®: An In Vitro Efficacy Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13792117#efficacy-of-liposomal-amphotericin-b-versus-fungizone-in-vitro]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)